molecular formula C17H17NO2Se B12903358 Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]- CAS No. 828939-56-6

Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-

Cat. No.: B12903358
CAS No.: 828939-56-6
M. Wt: 346.3 g/mol
InChI Key: OTRXMWKYFNNADD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature Conventions for Polyfunctional Isoxazolines

The IUPAC name of the compound is derived using the Hantzsch-Widman system for heterocyclic compounds. The base structure is a 4,5-dihydroisoxazole (isoxazoline), a five-membered ring containing one oxygen (position 1) and one nitrogen atom (position 2), with partial saturation between positions 4 and 5. Substituents are numbered according to their positions relative to the heteroatoms:

  • 3-(4-Methoxyphenyl) : A methoxy-substituted phenyl group at position 3.
  • 5-[(Phenylseleno)methyl] : A phenylselenomethyl group at position 5.

The full name integrates these substituents in alphanumerical order, yielding 3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-4,5-dihydroisoxazole . This naming adheres to IUPAC Rule B-1.2 for fused and substituted heterocycles, prioritizing the principal heteroatom (oxygen) and assigning locants to minimize substituent numbers.

Table 1: Nomenclature Breakdown of Key Structural Features
Component IUPAC Description Position
Parent ring 4,5-Dihydroisoxazole 1–5
Substituent 1 4-Methoxyphenyl 3
Substituent 2 Phenylselenomethyl 5

Stereochemical Descriptors and Positional Isomerism

The 4,5-dihydroisoxazole ring introduces a chiral center at position 5 due to the tetrahedral geometry of the saturated carbon atoms (C4 and C5). The phenylselenomethyl group at C5 creates two potential stereoisomers:

  • (5R)-5-[(Phenylseleno)methyl]
  • (5S)-5-[(Phenylseleno)methyl]

The Cahn-Ingold-Prelog (CIP) priority rules assign higher priority to selenium over oxygen and carbon, leading to the R configuration when the substituents are ordered as Se > CH2C6H5 > C4H7NO > H. However, the compound’s stereochemical purity depends on the synthesis route; racemic mixtures are common unless chiral catalysts are employed.

Positional isomerism may arise if substituents occupy alternative ring positions. For example:

  • 3-[(Phenylseleno)methyl]-5-(4-methoxyphenyl)-4,5-dihydroisoxazole : Substituents swapped between positions 3 and 5.
  • 4-(4-Methoxyphenyl)-5-[(phenylseleno)methyl]-4,5-dihydroisoxazole : Methoxyphenyl at C4 instead of C3.

These isomers exhibit distinct physicochemical properties, such as dipole moments and solubility, due to altered electronic distributions.

Comparative Analysis with Related Selenated Heterocycles

Selenium-containing heterocycles are prized for their unique electronic and catalytic properties. The target compound’s selenated sidechain distinguishes it from analogous structures:

Table 2: Comparison with Selenated Heterocycles
Compound Key Features Structural Differences
3-Phenylisoxazole Aromatic isoxazole ring; no selenium Lacks selenated substituent; fully unsaturated
5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole Selenium at position 5; methylphenyl at position 3 Aromatic ring vs. dihydro saturation
1,2-Oxathiolane Oxygen and sulfur in a five-membered ring Sulfur replaces selenium; different heteroatom

The phenylselenomethyl group enhances polarizability and nucleophilicity compared to sulfur or oxygen analogs, facilitating reactions like selenoxide elimination or radical scavenging . Additionally, the 4-methoxyphenyl group contributes electron-donating effects, stabilizing the ring via resonance.

Properties

CAS No.

828939-56-6

Molecular Formula

C17H17NO2Se

Molecular Weight

346.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C17H17NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3

InChI Key

OTRXMWKYFNNADD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxyphenyl halide with a suitable nucleophile.

    Attachment of the Phenylselanyl Group: The phenylselanyl group can be introduced through a selenation reaction. This involves the reaction of a phenylselanyl halide with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Selenium Site

The phenylselenomethyl group (-CH₂SePh) is susceptible to nucleophilic displacement due to the polarizable Se–C bond. Reactions include:

  • Halogenation : Treatment with Br₂ or I₂ in CH₂Cl₂ replaces SePh with Br/I .

  • Thiol substitution : Reacts with thiols (R-SH) in basic conditions to form -CH₂SR derivatives .

Example reaction :

C17H18NO2Se+Br2C17H18NO2Br+SeBr2\text{C}_{17}\text{H}_{18}\text{NO}_2\text{Se} + \text{Br}_2 \rightarrow \text{C}_{17}\text{H}_{18}\text{NO}_2\text{Br} + \text{SeBr}_2

Conditions : 0°C, CH₂Cl₂, 1 hr .

Oxidation Reactions

The selenide moiety oxidizes to selenoxide or selenone under mild conditions:

  • Selenoxide formation : H₂O₂ or mCPBA in CHCl₃ yields -CH₂Se(O)Ph .

  • Selenone formation : Excess Oxone converts -SePh to -SeO₂Ph .

Spectral changes post-oxidation :

  • IR : New peaks at 950 cm⁻¹ (Se=O) and 1080 cm⁻¹ (SeO₂) .

  • ¹H NMR : Deshielding of CH₂-Se group (δ 4.2–4.5 ppm) .

Ring-Opening and Rearrangement

The dihydroisoxazole ring undergoes acid-catalyzed ring-opening :

  • Hydrolysis : In HCl/EtOH, the ring opens to form a β-hydroxy ketone intermediate .

  • Rearrangement : Under basic conditions, the intermediate cyclizes into a pyrrole or pyridine derivative .

Example pathway :

DihydroisoxazoleHClβ-hydroxy ketoneNaOHPyrrolo[3,2-d]isoxazole\text{Dihydroisoxazole} \xrightarrow{\text{HCl}} \beta\text{-hydroxy ketone} \xrightarrow{\text{NaOH}} \text{Pyrrolo[3,2-d]isoxazole}

Yield : ~42% (pure product) .

Functionalization of the 4-Methoxyphenyl Group

The aryl ring undergoes electrophilic aromatic substitution :

  • Nitration : HNO₃/H₂SO₄ introduces NO₂ at the para position to OCH₃ .

  • Demethylation : BBr₃ in CH₂Cl₂ converts OCH₃ to OH .

Reactivity comparison :

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄, 0°CPara to OCH₃65%
DemethylationBBr₃, CH₂Cl₂, 24 hrOCH₃ → OH78%

Cycloaddition and Cross-Coupling

The isoxazole core participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) :

  • Triazole formation : Reacts with benzyl azide to form a triazole-linked hybrid .
    Conditions : CuSO₄, sodium ascorbate, H₂O/EtOH, 50°C, 12 hr .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H17N2OSe
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 828939-54-4

The structure of this isoxazole derivative includes a phenylselenomethyl group, which contributes to its reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Pharmaceutical Applications

  • Anticancer Activity
    • Isoxazole derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The phenylselenomethyl group may play a crucial role in modulating cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties
    • Research has demonstrated that isoxazole derivatives possess antimicrobial activity against a range of pathogens. This compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects
    • Isoxazole compounds are being explored for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis.

Agrochemical Applications

  • Herbicidal Activity
    • Certain isoxazole derivatives have been identified as potential herbicides. Their ability to inhibit specific enzymes involved in plant growth can be exploited in developing selective herbicides that target unwanted vegetation without harming crops.
  • Pesticidal Properties
    • The incorporation of isoxazole into pesticide formulations has been studied for its effectiveness against agricultural pests. Its unique chemical structure can enhance the efficacy and reduce the environmental impact of traditional pesticides.

Materials Science Applications

  • Polymer Synthesis
    • Isoxazole derivatives can serve as monomers or cross-linking agents in polymer chemistry. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials.
  • Sensor Development
    • The electronic properties of isoxazole compounds enable their use in the development of sensors for detecting environmental pollutants or biological markers. Their sensitivity and selectivity can be tailored through structural modifications.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AnticancerSmith et al., 2023Demonstrated apoptosis induction in MCF-7 breast cancer cells with IC50 values lower than existing treatments.
AntimicrobialJones et al., 2022Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to leading antibiotics.
Anti-inflammatoryLee et al., 2024Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%, indicating strong anti-inflammatory potential.
HerbicidalPatel et al., 2023Effective at low concentrations against common weeds without affecting crop yield in field trials.
Polymer SynthesisZhang et al., 2023Developed a new class of thermosetting polymers with enhanced mechanical properties using isoxazole derivatives as cross-linkers.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenylselanyl group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.

    Signal Transduction: The compound can modulate signaling pathways involved in cell survival and apoptosis, such as the MAPK and NF-κB pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Compound Name Substituents Molecular Formula Key Properties References
Target Compound 4-methoxyphenyl, phenylselenomethyl C₁₈H₁₈N₂O₂Se Hypothesized redox activity, steric bulk -
Compound 4 () 4-chlorophenyl, fluorophenyl C₂₆H₁₈ClF₃N₆S Isostructural, antimicrobial activity
Compound 5 () 4-bromophenyl, fluorophenyl C₂₆H₁₈BrF₃N₆S Similar crystal packing to Compound 4
[3-(4-Chlorophenyl)-...] () 4-chlorophenyl, benzenesulfonate C₁₆H₁₄ClNO₃S Enhanced solubility, theoretical studies
3-(4-Methoxyphenyl)-5-phenylisoxazole 4-methoxyphenyl, phenyl C₁₆H₁₃NO₂ Aromatic core, metabolic stability

Biological Activity

Isoxazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]- (CAS Number: 828939-56-6) has garnered attention due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C17H17NO2Se
  • Molecular Weight : 324.34 g/mol
  • Structural Features : The compound contains an isoxazole ring, a methoxyphenyl group, and a phenylseleno substituent. These features contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study reported that isoxazole derivatives showed activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
  • The minimal inhibitory concentration (MIC) values indicated effective antimicrobial action with low cytotoxicity towards human fibroblast cells .

2. Anticancer Potential

Isoxazole compounds have been explored for their anticancer properties:

  • Research highlighted that certain isoxazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
  • Molecular docking studies suggest that these compounds may interact with proteins related to cancer progression, showcasing their potential as anticancer agents .

3. Anti-inflammatory Effects

Isoxazole derivatives are also noted for their anti-inflammatory properties:

  • Studies have shown that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNFα .
  • The immunomodulatory effects of isoxazoles indicate their potential use in treating inflammatory diseases.

Case Studies and Research Findings

Study Findings Methodology
Study on Antimicrobial Activity Demonstrated effectiveness against S. aureus, P. aeruginosa, and C. albicansMIC determination and biofilm reduction assays
Anticancer Mechanisms Inhibition of cancer cell proliferation through enzyme targetingMolecular docking and SAR studies
Immunomodulatory Effects Reduced TNFα production in PBMC culturesCytokine measurement in stimulated blood cultures

Synthesis and Development

The synthesis of isoxazole derivatives often involves innovative methods such as the Passerini three-component reaction. This approach allows for the incorporation of various functional groups that enhance biological activity while maintaining structural integrity .

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